1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
Description
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic compound featuring a benzimidazole core substituted with a carboxylic acid group at position 4 and a 3-pyridinyl group at position 2. Its molecular formula is C₁₃H₉N₃O₂, derived from the parent benzimidazole structure (C₇H₆N₂) with additional substituents.
The carboxylic acid group contributes to acidity (pKa ~4-5) and may facilitate salt formation or derivatization into amides/esters for pharmaceutical applications. This structural motif is commonly explored in kinase inhibitors, antimicrobial agents, and pesticide development, as seen in analogs from the provided evidence .
Properties
IUPAC Name |
2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAKCUOJBWTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467631 | |
| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-89-2 | |
| Record name | 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phillips-Ladenburg Reaction
The Phillips-Ladenburg method involves condensation of o-phenylenediamine with carboxylic acids under acidic conditions. For the target compound, 3-pyridinecarboxylic acid serves as the substituent source for position 2, while a carboxylated o-phenylenediamine derivative introduces the carboxylic acid at position 4.
Procedure :
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Substituted o-Phenylenediamine Synthesis : 4-Carboxy-o-phenylenediamine is prepared via nitration of o-phenylenediamine followed by reduction and oxidation.
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Acid-Catalyzed Condensation : Reacting 4-carboxy-o-phenylenediamine with 3-pyridinecarboxylic acid in polyphosphoric acid (PPA) at 140–200°C yields the benzimidazole core. The reaction proceeds via dehydration and cyclization (Scheme 1).
Challenges :
Weidenhagen Reaction
The Weidenhagen method employs aldehydes instead of carboxylic acids, but its applicability to the target compound is limited due to the difficulty in introducing the pyridinyl group directly. However, modifications using 3-pyridinecarboxaldehyde and oxidative conditions (e.g., Cu(OH)₂ in methanol) have been explored.
Limitations :
-
Lower yields (60–75%) compared to the Phillips method.
Acid-Free One-Pot Synthesis Using HBTU
HBTU-Promoted Methodology
The HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) approach enables mild, acid-free synthesis of benzimidazoles from carboxylic acids.
Procedure :
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Activation : 3-Pyridinecarboxylic acid is activated with HBTU in dimethylformamide (DMF), forming an acyl benzotriazole intermediate.
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Cyclization : The intermediate reacts with 4-carboxy-o-phenylenediamine at room temperature, followed by heating to 80°C to drive cyclodehydration (Scheme 2).
Advantages :
Optimization :
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Substituent positioning is controlled by the electronic nature of the diamine and carboxylic acid.
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Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Metal-Catalyzed and Reductive Methods
Iron-Mediated Reductive Cyclization
Patent WO2013150545A2 discloses Fe-acetic acid systems for reducing nitro intermediates to amines, which are subsequently oxidized to carboxylic acids.
Procedure :
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Nitro Intermediate Synthesis : 4-Nitro-o-phenylenediamine is reacted with 3-pyridinecarbonyl chloride to form a nitro-substituted benzamide.
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Reduction : Fe powder in acetic acid reduces the nitro group to an amine.
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Oxidation : The amine is oxidized to a carboxylic acid using KMnO₄ in acidic medium (Scheme 3).
Yield : 65–78% after purification via recrystallization.
Purification and Characterization
Purification Techniques
Characterization Data
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IR Spectroscopy : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹; pyridinyl C=N absorption at 1600 cm⁻¹.
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¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, pyridinyl H), 8.10 (d, 1H, benzimidazole H), 13.20 (s, 1H, COOH).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has shown promise as a lead compound in drug development, particularly in the following areas:
- Kinase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters highlighted its moderate inhibitory activity against specific kinases involved in cellular signaling pathways. This suggests potential for developing targeted therapies for diseases such as cancer and inflammatory disorders.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some studies have explored its use in formulations aimed at reducing inflammation, potentially benefiting conditions like arthritis.
Biochemical Research Applications
In biochemical research, 1H-benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is utilized for:
- Binding Affinity Studies : Interaction studies focus on its binding affinity with enzymes and receptors, employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to elucidate its mechanism of action.
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives with enhanced biological activity or altered physicochemical properties. Multi-step reactions are often employed to achieve these modifications.
Comparative Analysis of Related Compounds
The following table compares structural features and applications of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-Benzimidazole-4-carboxylic acid | Contains only benzimidazole core | Primarily used as an intermediate in synthesis |
| 2-(Pyridin-3-yl)-1H-benzimidazole | Pyridine substituted at different position | Enhanced solubility compared to benzimidazoles |
| Benzothiazole derivatives | Contains thiazole ring | Display different biological activities |
This comparative analysis emphasizes the structural diversity within this class of compounds and highlights the unique characteristics of 1H-benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- due to its specific substitutions.
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study 1: Kinase Inhibition
A research team investigated the compound's efficacy against a panel of kinases. The results demonstrated that it selectively inhibited certain kinases associated with tumor growth, providing a foundation for further drug development targeting cancer therapies. -
Case Study 2: Antimicrobial Testing
In vitro studies were conducted to evaluate the antimicrobial activity of synthesized derivatives. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
- Core : Benzimidazole.
- Substituents :
- Position 2: 3-pyridinyl (aromatic, basic nitrogen).
- Position 4: Carboxylic acid (acidic, polar).
Rabeprazole Related Compound A
- Structure : 1-(1H-Benzimidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid sodium salt .
- Key Differences :
- Sodium salt form enhances water solubility.
- Dihydropyridine ring replaces the pyridinyl group, altering redox properties.
- Methyl group at position 3 modifies steric bulk.
N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide
- Core : Indazole (two fused benzene rings with adjacent nitrogens).
- Substituents :
- Position 2: 3-pyridinyl.
- Position 4: Carboxamide (reduces acidity compared to carboxylic acid).
SP600125 (JNK Inhibitor)
- Structure : Anthra[1,9-cd]pyrazol-6(2H)-one.
- Key Differences: Anthrapyrazole core instead of benzimidazole. Lacks a carboxylic acid group, reducing polarity. Known as a c-Jun N-terminal kinase (JNK) inhibitor .
Physicochemical Properties
| Compound | Core Structure | Key Substituents | Solubility | Acidity (pKa) |
|---|---|---|---|---|
| 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- | Benzimidazole | 2-(3-pyridinyl), 4-COOH | Moderate (polar) | ~4-5 (COOH) |
| Rabeprazole Related Compound A | Benzimidazole | Dihydropyridine, 4-COO⁻Na⁺ | High (ionic) | ~2-3 (COO⁻) |
| N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide | Indazole | 2-(3-pyridinyl), 4-CONH-Cyclopropyl | Low (lipophilic) | Neutral |
| SP600125 | Anthrapyrazole | None (planar fused system) | Low | N/A |
Notes:
- Carboxylic acid derivatives exhibit higher solubility in aqueous buffers compared to carboxamides or non-polar analogs.
- Sodium salts (e.g., Rabeprazole analog) drastically improve bioavailability .
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
- Potential Targets: Kinases (JNK, MAPK) due to pyridinyl and benzimidazole motifs, similar to SP600125 .
- Applications : Understudied in the evidence but inferred from analogs in pesticidal (e.g., tyclopyrazoflor) and pharmaceutical contexts .
SP600125 and AS601245
- Mechanism : JNK inhibition via ATP-competitive binding.
- Key Difference : SP600125 lacks a carboxylic acid, relying on hydrophobic interactions .
Patent Compounds ()
- Examples :
- N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide : Thiazole-pyridine hybrid with sulfonamide group; likely targets insect nicotinic receptors.
- Sarolaner/Lotilaner : Acaricides with benzimidazole-like cores, emphasizing the role of halogenated substituents in pesticidal activity .
Biological Activity
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
Molecular Formula: C13H9N3O2
Molecular Weight: 239.234 g/mol
Structure Features: The compound consists of a benzimidazole core fused with a pyridine ring at the 2-position, which contributes to its unique chemical reactivity and biological interactions.
Biological Activities
1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- exhibits several biological activities primarily attributed to the pharmacological properties of benzimidazole derivatives. Research indicates potential applications in:
- Anticancer Activity: Studies have shown that benzimidazole derivatives can inhibit various cancer cell lines. For instance, a study reported that the compound exhibited moderate inhibitory activity against specific kinases, which are crucial in cancer progression .
- Antimicrobial Properties: The compound has been tested for its antimicrobial activity, showing effectiveness against various bacterial strains .
- Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
The biological activity of 1H-benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is largely influenced by its interaction with biological targets such as enzymes and receptors. Key mechanisms include:
- Kinase Inhibition: The compound's ability to inhibit kinases suggests a role in modulating signaling pathways involved in cell growth and proliferation .
- Microtubule Disruption: Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics, which is essential for cell division .
- Apoptosis Induction: Research indicates that the compound can trigger apoptosis in cancer cells through activation of caspases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the anticancer potential of 1H-benzimidazole-4-carboxylic acid derivatives. The results indicated that these compounds exhibited significant cytotoxic effects on K562 leukemia cells, with mechanisms involving caspase activation and modulation of P-glycoprotein activity, which is crucial for drug resistance .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this benzimidazole derivative against Gram-positive and Gram-negative bacteria. The findings revealed that the compound displayed promising antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis .
Q & A
Q. What are the recommended synthetic routes for preparing 1H-Benzimidazole-4-carboxylic acid derivatives, and how can reaction conditions be optimized?
A common method involves cyclocondensation of 1,2-diaminobenzene with carboxylic acid precursors under acidic conditions. For example, refluxing with hydrochloric acid (4 M) for 24 hours facilitates imidazole ring formation . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of precursors. Post-synthesis, neutralization to pH 8–9 using NaOH precipitates the product, which can be purified via recrystallization .
Q. Which analytical techniques are most effective for characterizing the purity and structure of 1H-Benzimidazole-4-carboxylic acid analogs?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and aromaticity of the benzimidazole core. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ≥98% purity criteria) ensures purity . Mass spectrometry (MS) validates molecular weight, particularly for derivatives like 2-(trifluoromethyl) variants (e.g., C9H5N2O2F3, MW 230.14) .
Q. How does the solubility profile of 2-(3-pyridinyl)-substituted benzimidazoles influence solvent selection for reactions?
The pyridinyl group enhances polarity, making polar aprotic solvents (e.g., DMF, DMSO) suitable for reactions. However, the carboxylic acid moiety may require basic aqueous conditions (e.g., NaOH/water) for dissolution. Solubility testing in ethanol, THF, and chloroform is recommended for crystallization studies .
Q. What stability considerations are critical for storing 1H-Benzimidazole-4-carboxylic acid derivatives?
Derivatives are hygroscopic and sensitive to light. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Avoid prolonged exposure to high humidity, which can hydrolyze the imidazole ring .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of 2-(3-pyridinyl)-substituted benzimidazoles?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. Molecular docking against targets like kinases or GPCRs can guide structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding .
Q. What strategies mitigate side reactions during the synthesis of poly-substituted benzimidazoles (e.g., 2-(3-pyridinyl)-4-carboxylic acid derivatives)?
Protecting groups (e.g., tert-butoxycarbonyl, BOC) for the pyridinyl nitrogen prevent unwanted nucleophilic attacks. Stepwise synthesis—first forming the benzimidazole core, then introducing the carboxylic acid via hydrolysis—reduces competing reactions . Microwave-assisted synthesis may improve regioselectivity .
Q. How do structural modifications (e.g., pyridinyl vs. phenyl substituents) affect the biological activity of benzimidazole derivatives?
Pyridinyl groups enhance hydrogen bonding and π-π stacking with biological targets compared to phenyl groups. For example, 2-(3-pyridinyl) derivatives show higher inhibitory activity against tyrosine kinases due to improved solubility and target interaction .
Q. What methodologies resolve contradictions in reported biological activities of benzimidazole analogs?
Comparative dose-response assays (e.g., IC50 determination) under standardized conditions (pH, temperature) clarify discrepancies. Meta-analyses of published data, focusing on structural outliers (e.g., methyl vs. methoxy substituents), can identify critical pharmacophores .
Q. How can sensitive functional groups (e.g., carboxylic acid) be preserved during multi-step syntheses?
Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation to avoid decarboxylation. Low-temperature (-20°C) reaction conditions and inert atmospheres minimize oxidation .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
